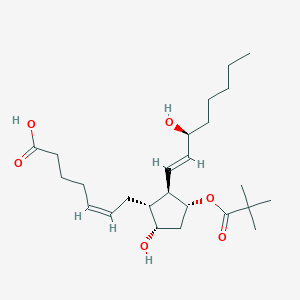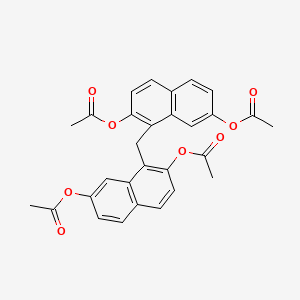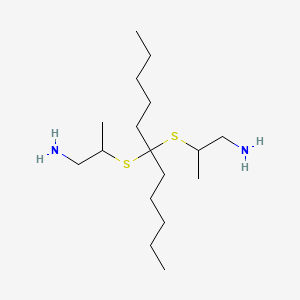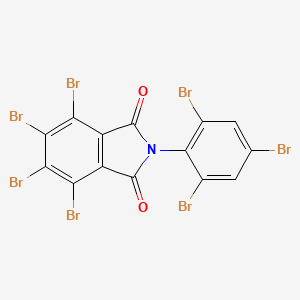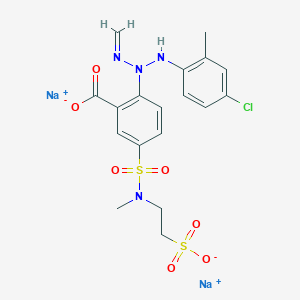
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)benzene. This involves treating the amine group with nitrous acid (HNO2) under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic amine, such as 4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)aniline, under alkaline conditions to form the azo compound.
Sulphonation: The final step involves sulphonation, where the compound is treated with sulfuric acid (H2SO4) to introduce sulphonate groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, breaking the azo bonds and forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulphonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Quinones, oxidized aromatic compounds
Reduction: Amines, reduced aromatic compounds
Substitution: Nitro, sulpho, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Wirkmechanismus
The mechanism of action of Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining, drug delivery, and diagnostics.
Vergleich Mit ähnlichen Verbindungen
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific structure and properties. Similar compounds include:
- Disodium 3,3’-[sulphonylbis[p-phenyleneazo(5-imino-3-methyl-1H-pyrazole-4,1-diyl)]]bis(benzenesulphonate)
- Disodium 3,6-bis[[2-[(dihydroxyarsino)oxy]phenyl]azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
- Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate
These compounds share similar azo and sulphonate groups but differ in their specific aromatic structures and substituents, leading to variations in their chemical and physical properties.
Eigenschaften
CAS-Nummer |
84521-99-3 |
|---|---|
Molekularformel |
C24H18N8Na2O9S2 |
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
disodium;2-[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H20N8O9S2.2Na/c25-17-11-18(26)21(30-31-22-10-16(42(36,37)38)6-8-23(22)33)12-20(17)29-28-14-3-1-13(2-4-14)27-19-7-5-15(32(34)35)9-24(19)43(39,40)41;;/h1-12,27,33H,25-26H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
LNNGNPIFKFFHFO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







